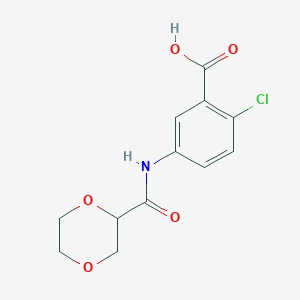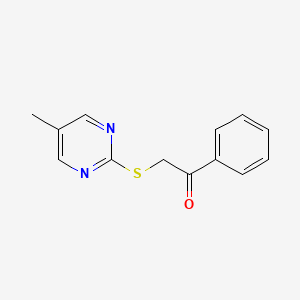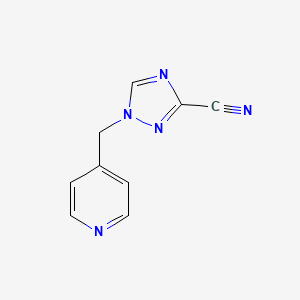![molecular formula C13H18N2O4 B7574750 Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate, also known as Methyl MNEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Methyl MNEP is a synthetic compound that belongs to the class of N-substituted piperazines and has a molecular weight of 310.35 g/mol.
Mecanismo De Acción
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of dopamine receptor that is predominantly expressed in the mesolimbic pathway of the brain. By blocking the activity of the dopamine D3 receptor, this compound MNEP modulates the release of dopamine in the brain, which can have significant effects on behavior, mood, and cognition.
Biochemical and Physiological Effects:
This compound MNEP has been shown to have significant effects on the biochemical and physiological processes in the brain. It has been found to modulate the release of dopamine in the mesolimbic pathway, which can have significant effects on the reward system and motivation. Additionally, this compound MNEP has been found to have anxiolytic and antidepressant effects, which make it a potential therapeutic agent for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP in lab experiments is its potent and selective antagonism towards the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor subtype in various physiological and pathological processes. Additionally, this compound MNEP has been found to have good bioavailability and pharmacokinetic properties, which make it a potential candidate for the development of therapeutic agents.
However, there are also some limitations associated with the use of this compound MNEP in lab experiments. One of the main limitations is its potential toxicity, which can have adverse effects on the experimental subjects. Additionally, this compound MNEP is a synthetic compound, which can limit its use in certain research fields that require natural compounds.
Direcciones Futuras
There are several future directions that can be explored in the research of Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists that can have improved therapeutic efficacy and fewer side effects. Additionally, the role of the dopamine D3 receptor in various neurological and psychiatric disorders can be further explored using this compound MNEP as a tool. Finally, the potential applications of this compound MNEP in other research fields, such as cancer biology and immunology, can be explored.
Métodos De Síntesis
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP is synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl 2-aminopropanoate to form an intermediate product. This intermediate product is then treated with methyl iodide to yield the final product, this compound MNEP.
Aplicaciones Científicas De Investigación
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent and selective antagonism towards the dopamine D3 receptor, which makes it a potential therapeutic agent for the treatment of various neurological and psychiatric disorders, such as addiction, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-8-5-6-11(7-12(8)15(17)18)9(2)14-10(3)13(16)19-4/h5-7,9-10,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKKUJDCEWPRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(C)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)







![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)

